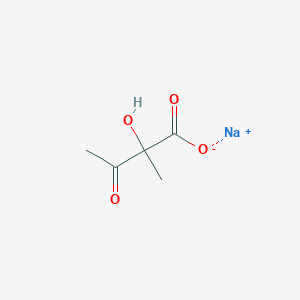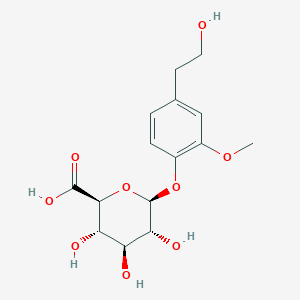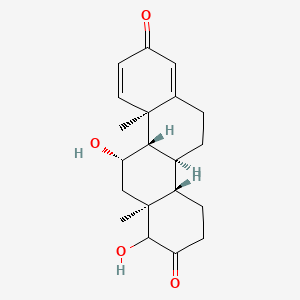
Acetaminophen-(ring-d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen-(ring-d4), also known as N-(4-Hydroxyphenyl-2,3,5,6-d4)-acetamide, is a deuterated form of acetaminophen. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms replace the hydrogen atoms in the benzene ring, which makes it useful in mass spectrometry and other analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-(ring-d4) typically involves the acetylation of p-aminophenol-(ring-d4) with acetic anhydride. The reaction is carried out in a water bath at approximately 85°C. The crude product is then purified using recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of acetaminophen-(ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Acetaminophen-(ring-d4) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imines.
Reduction: The compound can be reduced to form p-aminophenol-(ring-d4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone imines
p-Aminophenol-(ring-d4)Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Acetaminophen-(ring-d4) is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For pharmacokinetic studies to understand the metabolism and distribution of acetaminophen.
Industry: In quality control and validation of analytical methods.
作用機序
The mechanism of action of acetaminophen-(ring-d4) is similar to that of acetaminophen. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of prostaglandins involved in pain and fever. Additionally, it may exert effects through the serotonergic pathways and cannabinoid receptors .
類似化合物との比較
Similar Compounds
Acetaminophen: The non-deuterated form, commonly used as an analgesic and antipyretic.
Paracetamol-(ring-d4): Another name for acetaminophen-(ring-d4).
4-Acetamidophenol-d4: Another deuterated form with similar applications
Uniqueness
Acetaminophen-(ring-d4) is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
N-deuterio-N-(2,3,6-trideuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D/hD |
InChIキー |
RZVAJINKPMORJF-KVJLOAJYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1)O)[2H])[2H])N([2H])C(=O)C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)

